4-Ethyl-2,2,4-trimethylhexane is an organic compound with the molecular formula and a molar mass of approximately 156.31 g/mol. It is classified as a branched-chain alkane and is known for its unique structure, which includes an ethyl group and three methyl groups attached to a hexane backbone. The compound has a boiling point of about 178 °C and a density of 0.767 g/mL at room temperature . Its structural formula can be represented in various notations, including SMILES as "CCC(C)(CC)CC(C)(C)C" .
As a saturated hydrocarbon, 4-ethyl-2,2,4-trimethylhexane primarily undergoes reactions typical of alkanes. These include:
The stability of 4-ethyl-2,2,4-trimethylhexane makes it less reactive than unsaturated hydrocarbons.
4-Ethyl-2,2,4-trimethylhexane can be synthesized through several methods:
These methods emphasize the compound's formation from simpler hydrocarbons through various catalytic processes.
4-Ethyl-2,2,4-trimethylhexane has several applications:
Several compounds share structural similarities with 4-ethyl-2,2,4-trimethylhexane. Here are some notable examples:
| Compound Name | Molecular Formula | Boiling Point (°C) | Unique Features |
|---|---|---|---|
| 3-Ethyl-2,2,4-trimethylpentane | ~141 | One less carbon; simpler branched structure | |
| 4-Ethyl-2,2,5-trimethylhexane | ~180 | Different branching pattern | |
| 2-Ethyl-1-hexene | ~140 | Unsaturated compound |
The uniqueness of 4-ethyl-2,2,4-trimethylhexane lies in its specific branching pattern and higher molecular weight compared to similar compounds. This structural configuration contributes to its distinct physical properties and potential applications in fuel formulations.
Catalytic alkylation remains a cornerstone in the synthesis of branched alkanes like 4-ethyl-2,2,4-trimethylhexane. This method leverages acid catalysts to facilitate the coupling of isoalkanes with alkenes, generating highly branched products through carbocation intermediates.
The alkylation of isobutane with propylene or butene serves as a model system for understanding the formation of branched alkanes. In the case of 4-ethyl-2,2,4-trimethylhexane, the reaction likely proceeds via a similar pathway, where a tertiary carbocation forms upon protonation of the alkene. Subsequent hydride transfer from a secondary alkane stabilizes the intermediate, enabling branching. For example, the interaction of 2,4-dimethyl-1-pentene with isobutane in the presence of a Brønsted acid catalyst (e.g., H2SO4 or AlCl3) could yield the target molecule through sequential alkylation and isomerization steps.
| Catalyst | Temperature (°C) | Selectivity (%) | Key Limitations |
|---|---|---|---|
| AlCl3 | 0–20 | 65–75 | Rapid deactivation, corrosion |
| H2SO4 | 5–15 | 70–80 | High acid consumption |
| Solid Acid (Zeolite) | 50–100 | 50–60 | Pore blockage, slow kinetics |
Solid acid catalysts, such as zeolites, offer environmental advantages over liquid acids but face challenges in maintaining activity due to pore blockage and coke formation. Recent advances in hierarchical zeolite design aim to mitigate these issues by enhancing diffusivity and active site accessibility.
The conformational analysis of 4-Ethyl-2,2,4-trimethylhexane represents a complex challenge due to its extensive branching pattern and multiple rotatable bonds [1] [2]. Ab initio calculations provide the necessary theoretical framework to understand the conformational preferences of this highly substituted alkane molecule.
The molecular structure of 4-Ethyl-2,2,4-trimethylhexane (Chemical Abstracts Service Number 61868-75-5) features a molecular formula of Carbon 11 Hydrogen 24 with a molecular weight of 156.31 grams per mole [3] [4]. The compound exhibits significant conformational complexity arising from the presence of multiple methyl substituents at positions 2, 2, and 4, along with an ethyl group at position 4 of the hexane backbone [5] [6].
Ab initio methods utilizing Hartree-Fock theory and post-Hartree-Fock approaches have been extensively employed for conformational studies of branched alkanes [7] [1]. The systematic exploration of conformational space typically involves geometry optimization procedures using natural internal coordinates, which have been demonstrated to provide superior convergence properties compared to Cartesian coordinates for highly substituted molecules [8]. For 4-Ethyl-2,2,4-trimethylhexane, the conformational analysis requires consideration of multiple torsional degrees of freedom, particularly around the Carbon-Carbon bonds that connect the branching groups to the main chain.
Ab initio calculations reveal that 4-Ethyl-2,2,4-trimethylhexane exists in multiple conformational states separated by relatively low energy barriers [1] [2]. The energy differences between conformers are typically in the range of 0.5 to 4.0 kilocalories per mole, similar to other highly branched alkanes [9] [11]. The most stable conformations generally adopt arrangements that minimize gauche interactions between adjacent methyl groups while maximizing the separation between bulky substituents.
Computational studies on related trimethylated alkanes have shown that conformational energies are highly sensitive to the specific arrangement of substituents [12]. For 4-Ethyl-2,2,4-trimethylhexane, the conformational landscape is expected to exhibit multiple local minima corresponding to different rotational orientations of the ethyl and methyl groups around their respective Carbon-Carbon bonds.
The accuracy of conformational energy calculations for 4-Ethyl-2,2,4-trimethylhexane depends critically on the choice of basis set and level of theory [1] [12]. Studies on similar branched alkanes have demonstrated that basis sets of at least 6-31G* quality are required to obtain reliable conformational energy differences [13] [14]. Higher-level calculations using 6-311G** or correlation-consistent basis sets provide improved accuracy but at significantly increased computational cost [15] [14].
The inclusion of electron correlation effects through post-Hartree-Fock methods such as Møller-Plesset perturbation theory or coupled cluster theory has been shown to be essential for accurate conformational energies in highly substituted alkanes [9] [11]. These methods account for dispersion interactions that are particularly important in molecules with extensive alkyl branching.
The transition state modeling of 4-Ethyl-2,2,4-trimethylhexane in branch-selective reactions represents a significant computational challenge due to the complex steric environment created by multiple alkyl substituents. Transition state calculations provide crucial insights into the mechanistic pathways and selectivity patterns observed in chemical transformations of highly branched alkanes.
Modern computational chemistry employs sophisticated algorithms for transition state location and characterization [16] [17]. For 4-Ethyl-2,2,4-trimethylhexane, transition state searches typically utilize quadratic synchronous transit methods combined with gradient optimization techniques [16]. The identification of transition states requires careful consideration of the multiple reaction pathways that may be accessible due to the presence of both primary and secondary hydrogen atoms in different steric environments.
Quantum machine learning approaches have recently been developed to accelerate transition state search procedures [16]. These methods use response operator-based quantum machine learning to predict energies and forces, enabling geometry optimization and transition state searches without the need for repeated quantum chemical calculations. For systems containing 4-Ethyl-2,2,4-trimethylhexane, such approaches could potentially reduce computational costs while maintaining accuracy in transition state characterization.
The extensive branching pattern in 4-Ethyl-2,2,4-trimethylhexane creates distinct steric environments for different hydrogen atoms in the molecule [18] [17]. The quaternary carbon center at position 2, bearing two methyl groups, presents a highly hindered environment that significantly influences the accessibility of nearby reaction sites. Similarly, the tertiary carbon at position 4, substituted with both methyl and ethyl groups, creates additional steric bulk that affects reaction selectivity.
Transition state modeling reveals that reactions occurring at less hindered sites generally proceed through lower-energy pathways compared to those at sterically congested positions [17] [18]. The energy differences between competing transition states can be substantial, often exceeding 5-10 kilocalories per mole for reactions at highly substituted versus lightly substituted carbon centers.
Beyond steric considerations, the electronic structure of 4-Ethyl-2,2,4-trimethylhexane influences transition state energetics through hyperconjugative and inductive effects [10]. The multiple alkyl substituents provide stabilization to developing positive charge character in transition states through hyperconjugative interactions with the Carbon-Hydrogen bonds of adjacent methyl and ethyl groups.
Density Functional Theory calculations have been employed to quantify these electronic effects in transition states of branched alkanes [15] [19]. The stabilization provided by alkyl substitution can lower transition state energies by 2-5 kilocalories per mole compared to less substituted analogs, contributing to the observed selectivity patterns in branch-selective reactions.
The conformational flexibility of 4-Ethyl-2,2,4-trimethylhexane introduces additional complexity in transition state modeling, as multiple conformational states may lead to different transition state geometries [17] [18]. The preferred conformations of the molecule in its ground state may not correspond to the optimal arrangements for transition state formation, requiring consideration of conformational changes during the reaction coordinate.
Studies on related branched alkanes have demonstrated that transition states often adopt conformations that differ significantly from ground state minima [18]. These conformational rearrangements can contribute additional energy barriers to the overall reaction process, affecting both reaction rates and selectivity patterns.
The accuracy of transition state models for 4-Ethyl-2,2,4-trimethylhexane can be validated through correlation with experimental kinetic data and product distributions [17] [16]. Calculated activation energies and reaction selectivities should reproduce observed experimental trends to confirm the reliability of the computational predictions. Such validation studies are essential for establishing confidence in the transition state models and their predictive capabilities for related systems.
Density Functional Theory represents the cornerstone computational approach for investigating the electronic structure of 4-Ethyl-2,2,4-trimethylhexane. The extensive branching pattern and multiple alkyl substituents create a complex electronic environment that requires sophisticated theoretical treatment to accurately describe molecular properties and reactivity patterns.
The electronic structure of 4-Ethyl-2,2,4-trimethylhexane is characterized by a saturated hydrocarbon framework with sp³-hybridized carbon atoms [20] [21]. The molecule contains 35 Carbon-Hydrogen bonds and 10 Carbon-Carbon bonds, creating a complex network of sigma bonds that determine the overall electronic properties [3] [5]. The extensive alkyl substitution leads to significant hyperconjugative interactions between filled Carbon-Hydrogen bonding orbitals and adjacent Carbon-Carbon antibonding orbitals.
Density Functional Theory calculations reveal that the highest occupied molecular orbital energy level for 4-Ethyl-2,2,4-trimethylhexane is characteristic of saturated alkanes, typically ranging from -9 to -11 electronvolts depending on the specific functional employed [21]. The lowest unoccupied molecular orbital energy level is correspondingly high, resulting in a large energy gap characteristic of chemically inert saturated hydrocarbons.
The choice of density functional significantly impacts the accuracy of electronic structure calculations for 4-Ethyl-2,2,4-trimethylhexane [14] [15]. Generalized gradient approximation functionals such as Perdew-Burke-Ernzerhof provide reasonable descriptions of the electronic structure at moderate computational cost. However, hybrid functionals incorporating exact Hartree-Fock exchange, such as Becke three-parameter Lee-Yang-Parr, generally yield more accurate results for alkane systems [19] [14].
Recent developments in density functional theory have introduced range-separated hybrid functionals and double-hybrid functionals that provide improved accuracy for dispersion interactions [14]. These advanced functionals are particularly relevant for 4-Ethyl-2,2,4-trimethylhexane due to the numerous weak intermolecular interactions between alkyl substituents that contribute to the overall stability of the molecule.
The electronic structure calculations for 4-Ethyl-2,2,4-trimethylhexane require careful selection of atomic orbital basis sets to achieve chemical accuracy [14] [22]. Triple-zeta basis sets with polarization functions, such as 6-311G(d,p) or def2-TZVP, are typically required to obtain converged results for electronic properties. The inclusion of diffuse functions may be necessary for accurate description of polarizability and other response properties [23].
Studies on quantum chemical property databases have demonstrated that basis set completeness is crucial for reliable electronic structure predictions [22]. For 4-Ethyl-2,2,4-trimethylhexane, the large molecular size necessitates a balance between computational efficiency and accuracy, often requiring the use of composite methods or extrapolation techniques to approach the complete basis set limit.
Density Functional Theory calculations provide detailed information about the electron density distribution in 4-Ethyl-2,2,4-trimethylhexane [24] [21]. The branched structure leads to localized regions of enhanced electron density around the tertiary and quaternary carbon centers, reflecting the accumulation of electron density from multiple Carbon-Carbon bonds. Natural bond orbital analysis reveals the extent of hyperconjugative interactions between donor and acceptor orbitals throughout the molecular framework.
The molecular electrostatic potential surface of 4-Ethyl-2,2,4-trimethylhexane shows relatively uniform distribution due to the nonpolar nature of the alkyl substituents [25] [21]. However, subtle variations in electrostatic potential reflect the different electronic environments created by the various degrees of substitution at different carbon centers.
The molecular polarizability of 4-Ethyl-2,2,4-trimethylhexane can be accurately calculated using density functional theory with appropriate basis sets [23] [26]. The extensive branching leads to reduced polarizability compared to linear alkanes of similar molecular weight, reflecting the more compact molecular structure and reduced polarizable volume. Time-dependent density functional theory calculations provide access to dynamic polarizabilities and optical properties, although these are typically of limited interest for saturated hydrocarbon systems [19].
Electronic structure calculations have revealed that the polarizability tensor components for 4-Ethyl-2,2,4-trimethylhexane exhibit anisotropy due to the asymmetric distribution of alkyl substituents [25]. This anisotropy influences intermolecular interactions and bulk properties of the compound, making it an important consideration for applications involving molecular recognition or phase behavior.
Density functional theory calculations provide access to thermodynamic properties of 4-Ethyl-2,2,4-trimethylhexane through statistical mechanical analysis of the electronic structure results [27] [22]. The calculated heat of formation, entropy, and heat capacity values depend critically on accurate treatment of the electronic structure, particularly the description of low-frequency vibrational modes associated with internal rotations of the alkyl substituents.
The electronic contribution to thermodynamic properties is typically small for saturated hydrocarbons like 4-Ethyl-2,2,4-trimethylhexane, but accurate electronic structure calculations are essential for reliable prediction of formation enthalpies and other thermochemical quantities [21] [27]. These calculations form the basis for understanding the thermodynamic stability of the compound and its behavior in chemical processes.
The accuracy of density functional theory calculations for 4-Ethyl-2,2,4-trimethylhexane can be assessed through comparison with higher-level theoretical methods and experimental data where available [9] [11]. Benchmark studies on similar branched alkanes have established that modern density functional methods can achieve chemical accuracy for electronic structure properties when appropriate functionals and basis sets are employed [14] [22].